3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a bicyclic heteroaromatic core. Key structural features include:
- 2-((4-Chlorobenzyl)thio) group: The thioether linkage and electron-withdrawing chlorine atom may stabilize the molecule and influence receptor binding.
- 7-Phenyl group: Aromatic substitution likely contributes to π-π stacking interactions in biological targets.
- Molecular formula: C26H23ClN4OS (molecular weight ~458.0 g/mol) .
Properties
IUPAC Name |
3-butyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-2-3-13-27-22(28)21-20(19(14-25-21)17-7-5-4-6-8-17)26-23(27)29-15-16-9-11-18(24)12-10-16/h4-12,14,25H,2-3,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRVLDHRRBZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butyl Group: This can be achieved through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Chlorobenzylthio Moiety: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often facilitated by a base such as sodium hydride.
Addition of the Phenyl Group: This can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents, bases, and catalysts such as palladium or copper are often used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Biology
Biologically, 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 3
Modifications at Position 2 (Thioether Group)
Core Structure Comparisons
Physicochemical Properties
Biological Activity
3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological versatility. The presence of the butyl and chlorobenzyl groups enhances its lipophilicity and biological interactions.
Chemical Formula: C19H20ClN3OS
Molecular Weight: 367.90 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It acts as a modulator for certain receptors, potentially influencing cellular signaling pathways.
- Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.
Biological Assays and Findings
Recent studies have evaluated the biological activity of 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one through various assays. The following table summarizes key findings from recent research:
Case Studies
-
Antitumor Activity:
A study conducted by Xia et al. demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involved induction of apoptosis through the activation of caspase pathways. -
Enzyme Inhibition:
Research by Liu et al. highlighted the compound's ability to inhibit Aurora-A kinase with an IC50 value of 0.067 µM. This inhibition is crucial as Aurora kinases are often overexpressed in tumors and are associated with poor prognosis. -
Antioxidant Properties:
Another investigation revealed that the compound could scavenge free radicals effectively, thereby reducing oxidative stress markers in vitro. This property suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
